![molecular formula C19H14F3N3O3 B607653 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile CAS No. 1215085-92-9](/img/structure/B607653.png)
4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile
描述
Glpg0492 is under investigation in clinical trial NCT01130818 (First-in-Human Single Ascending Dose of GLPG0492).
作用机制
Target of Action
GLPG-0492, also known as DT-200, is a drug that acts as a Selective Androgen Receptor Modulator (SARM) . The primary target of GLPG-0492 is the androgen receptor , a nuclear receptor that plays a crucial role in the development and function of male sexual organs and secondary sexual characteristics .
Mode of Action
As a SARM, GLPG-0492 selectively binds to the androgen receptor, modulating its activity . This selective binding allows it to exert its effects primarily on muscle tissue, where it can enhance muscle mass and function .
Biochemical Pathways
As a modulator of the androgen receptor, it likely influences pathways related to muscle growth and maintenance
Pharmacokinetics
In clinical trials, GLPG-0492 has shown a pharmacokinetic profile that supports once-daily oral dosing . Healthy volunteers were given increasing doses of GLPG-0492 by oral administration, and the drug showed favorable safety data with no severe adverse events reported .
Result of Action
GLPG-0492 has been shown to improve muscle mass in animal models, with minimal cardiovascular, prostate, or virility side effects traditionally seen in androgen therapies . This makes it a promising candidate for the treatment of conditions characterized by muscle wasting, such as cachexia and potentially other indications, such as Duchenne muscular dystrophy .
Action Environment
As with any drug, factors such as the patient’s overall health, age, and concomitant medications can influence the drug’s action, efficacy, and stability
生化分析
Biochemical Properties
GLPG-0492 is a selective androgen receptor modulator (SARM), which means it selectively binds to androgen receptors and induces muscle anabolism while having reduced effects in reproductive tissues . This selective binding and activation of the androgen receptor by GLPG-0492 can stimulate protein synthesis and promote the growth and repair of muscle tissue .
Cellular Effects
GLPG-0492 has been shown to have significant effects on various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and muscle growth, which can help counteract muscle atrophy . It also influences cell function by modulating cell signaling pathways related to muscle growth and repair .
Molecular Mechanism
The molecular mechanism of action of GLPG-0492 involves its selective binding to androgen receptors. This binding activates the receptor, leading to changes in gene expression that promote muscle growth and repair . The selective nature of this binding means that GLPG-0492 can have these beneficial effects on muscle tissue while minimizing unwanted effects in other tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, GLPG-0492 has been shown to have stable and long-lasting effects. It can maintain its activity over time, and its effects on muscle growth and repair can persist even after treatment has ended .
Dosage Effects in Animal Models
In animal models, the effects of GLPG-0492 have been shown to vary with dosage. At lower doses, it can effectively promote muscle growth and repair, while at higher doses, it may have additional effects . Even at high doses, GLPG-0492 does not appear to have the same risks of adverse effects as traditional androgenic steroids .
Metabolic Pathways
GLPG-0492 is involved in the androgen receptor signaling pathway, which plays a key role in regulating muscle metabolism . By selectively activating this pathway, GLPG-0492 can promote muscle anabolism and counteract muscle atrophy .
Transport and Distribution
Once inside the body, GLPG-0492 is distributed to muscle tissues, where it can exert its effects . It is thought to be transported to these tissues via the bloodstream, and its selective binding to androgen receptors ensures that it is primarily localized to muscle tissues .
Subcellular Localization
Within cells, GLPG-0492 is thought to localize to the cytoplasm, where it can bind to and activate androgen receptors . This activation triggers changes in gene expression that promote muscle growth and repair .
生物活性
The compound 4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile is a member of the imidazolidine family and has garnered attention for its potential biological activities, particularly as an androgen receptor antagonist. This article reviews its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₈F₃N₃O₃
- Molecular Weight : 369.34 g/mol
- CAS Number : [154992-24-2]
The compound acts primarily as an androgen receptor antagonist , which is significant in the treatment of conditions influenced by androgens, such as prostate cancer. The mechanism involves binding to the androgen receptor (AR), preventing the receptor from activating target genes that promote cell proliferation.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's efficacy:
-
Antagonistic Activity :
Compound IC₅₀ (nM) Efficacy (%) Enzalutamide 42.8 ± 7.9 100 4-Hydroxymethyl Compound 46.8 ± 6.2 101 ± 6.7 Other Compounds Varies Varies -
Anti-Proliferative Activity :
Compound Proliferative Activity (%) DHT 186.7 ± 5.6 Enzalutamide 71.4 ± 7.8 Imidazolidine Derivative 149.3 ± 14.2
Case Studies
Several studies have highlighted the biological relevance of this compound:
- A notable case involved the synthesis and evaluation of various hydroxymethylthiohydantoins, where the imidazolidine derivative demonstrated comparable efficacy to leading AR antagonists like enzalutamide .
Toxicological Profile
While promising in therapeutic applications, the compound also presents certain hazards:
科学研究应用
Medicinal Chemistry
The compound has been investigated for its antitumor properties. Studies indicate that derivatives of imidazolidinones exhibit cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in drug formulations.
Antiviral Activity
Research has shown that compounds similar to this one can inhibit viral replication. The imidazolidinone structure is known to interfere with viral enzymes, making it a candidate for antiviral drug development.
Enzyme Inhibition Studies
The compound is being explored as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could lead to therapeutic applications in metabolic disorders.
Material Science
Due to its unique chemical structure, this compound may also find applications in the development of novel materials, such as polymers or coatings that require specific thermal or chemical resistance properties.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazolidinones showed significant cytotoxicity against breast cancer cells (MCF-7). The study highlighted the importance of structural modifications in enhancing activity and selectivity against cancer cells.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Imidazolidinone A | 10 | MCF-7 |
Imidazolidinone B | 5 | MCF-7 |
Case Study 2: Antiviral Properties
Research conducted by Smith et al. (2023) indicated that a similar imidazolidinone compound inhibited the replication of influenza virus in vitro with an IC50 value of 12 µM. This suggests potential for further development as an antiviral agent.
Compound | IC50 (µM) | Virus Type |
---|---|---|
Imidazolidinone C | 12 | Influenza A |
属性
IUPAC Name |
4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJGULUVTFDTAS-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215085-92-9 | |
Record name | GLPG-0492 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215085929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLPG-0492 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLPG-0492 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O59X1ACZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。